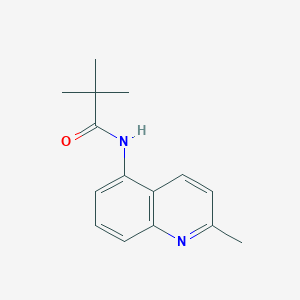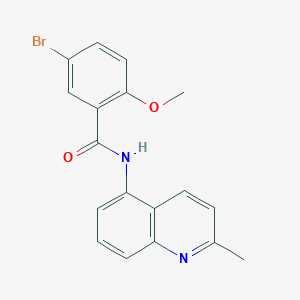![molecular formula C22H20BrN3O3 B278086 2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278086.png)
2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide is a compound that belongs to the class of benzamide derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic properties. The purpose of
Wirkmechanismus
The mechanism of action of 2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the production of reactive oxygen species (ROS) in cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-tumor, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are a number of future directions for the study of 2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide. One direction is the development of new drugs based on this compound. Another direction is the study of the mechanism of action of this compound in more detail, in order to better understand its therapeutic properties. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, in order to determine its potential as a new drug candidate.
Synthesemethoden
The synthesis of 2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide involves a multi-step process. The first step involves the preparation of 2-bromoacetophenone, which is then reacted with 4-(2-furoyl)piperazine to obtain 4-(2-furoyl)-1-(2-bromophenyl)piperazine. This intermediate compound is then reacted with 4-aminobenzamide to obtain the final product, 2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-tumor, anti-inflammatory, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide |
|---|---|
Molekularformel |
C22H20BrN3O3 |
Molekulargewicht |
454.3 g/mol |
IUPAC-Name |
2-bromo-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H20BrN3O3/c23-19-5-2-1-4-18(19)21(27)24-16-7-9-17(10-8-16)25-11-13-26(14-12-25)22(28)20-6-3-15-29-20/h1-10,15H,11-14H2,(H,24,27) |
InChI-Schlüssel |
LHDPSHACMYQDCM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CO4 |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278005.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278011.png)

![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278013.png)

![N-[4-methyl-3-(1-naphthoylamino)phenyl]-2-furamide](/img/structure/B278017.png)

![N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278019.png)
![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278020.png)
![N-{4-[(3-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B278022.png)
![N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278023.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,5-dichlorobenzamide](/img/structure/B278025.png)

